Medicarpin

Übersicht

Beschreibung

Medicarpin is a bioactive pterocarpan, a subclass of isoflavonoids, known for its diverse biological activities. It is naturally found in plants such as Medicago truncatula, Swartzia madagascariensis, and Maackia amurensis . This compound has garnered attention due to its potential therapeutic applications, including anti-inflammatory, anti-tumor, and bone-regenerative properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Medicarpin kann durch verschiedene chemische Routen synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Liquiritigenin als Substrat, das einer Reihe von enzymatischen Reaktionen unterzogen wird, um this compound zu bilden. Zu den wichtigsten beteiligten Enzymen gehören Isoflavanon-4'-O-Methyltransferase und Pterocarpansynthase . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound setzt häufig biotechnologische Ansätze ein. So wurde zum Beispiel gentechnisch veränderte Saccharomyces cerevisiae zur heterologen Produktion von this compound verwendet. Dieser Ansatz gilt als wirtschaftlich und nachhaltig für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Medicarpin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann reduziert werden, um Dihydrothis compound zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Methyliodid und Acetylchlorid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von this compound sowie substituierte Derivate mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Medicarpin has been identified as a potent inducer of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant response. Research indicates that this compound enhances NRF2 activity, leading to increased expression of antioxidant genes such as HO-1, GCLC, and NQO-1 in HeLa cells. This suggests its potential role in chemoprevention and therapeutic strategies against oxidative stress-related diseases .

Table 1: Antioxidant Properties of this compound

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| HeLa Cells | 50 μM | Increased NRF2 activity and target gene expression | |

| Bone Marrow Cells | 10 mg/kg/d for 30 days | Enhanced osteoprogenitor cell formation |

Anticancer Potential

This compound exhibits significant anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (IC50 = 13.14 μg/mL) and epidermoid carcinoma cells (IC50 = 10.13 μg/mL). Furthermore, it can reverse multidrug resistance in P388 leukemia cells (IC50 ≈ 90 μM), indicating its potential as an adjunct in cancer therapies .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Breast Cancer | BCA-1 | 13.14 |

| Epidermoid Carcinoma | KB | 10.13 |

| Leukemia | P388 | ~90 |

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant in the context of bone health and metabolic disorders. By modulating inflammatory pathways, this compound may contribute to the prevention of osteoporosis and other inflammatory conditions. Its ability to stimulate mesenchymal stem cells to differentiate into adipocytes further highlights its role in metabolic regulation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing natural antimicrobial agents for treating infections .

Agricultural Applications

In agriculture, this compound plays a crucial role as a phytoalexin in plants like Medicago sativa (alfalfa), providing resistance against pathogens such as pea powdery mildew. This application underscores the importance of this compound not only in human health but also in enhancing crop resilience .

Case Study 1: this compound in Cancer Treatment

A study conducted on the effects of this compound on human breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of specific signaling pathways related to cell death .

Case Study 2: this compound's Role in Bone Health

Research involving ovariectomized mice showed that this compound administration led to increased osteoprogenitor cell formation and improved bone density, suggesting its potential use in preventing osteoporosis .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Medicarpin wird mit anderen Pterocarpanen wie Maackiain, Pisatin und Glyceollin verglichen:

Die vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungsbereichen.

Biologische Aktivität

Medicarpin is a bioactive compound classified as a pterocarpan, primarily derived from the legume family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and regenerative medicine. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound is known for its antioxidant , anti-inflammatory , and antimicrobial properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications in conditions such as cancer and bone regeneration.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in glioblastoma (GBM) cells.

This compound induces apoptosis in GBM cells through the upregulation of pro-apoptotic proteins including BID, BAX, CASP3, CASP8, and CYCS. It also inhibits cell proliferation and migration.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for U251 and U-87 MG cells treated with this compound were found to be 271 μg/mL and 175 μg/mL after 24 hours, respectively. After 48 hours, these values decreased to 154 μg/mL and 161 μg/mL .

Data Table: this compound's Effects on GBM Cells

| Cell Line | IC50 (24h) | IC50 (48h) | Apoptosis Rate (48h) | Migration Rate (12h) | Migration Rate (24h) |

|---|---|---|---|---|---|

| U251 | 271 μg/mL | 154 μg/mL | 18.36% | Decreased from 20% to 5% | Decreased from 50% to 28% |

| U-87 MG | 175 μg/mL | 161 μg/mL | 31.33% | Decreased from 25% to 15% | Decreased from 60% to 25% |

Bone Regeneration

This compound has also been studied for its role in bone healing and regeneration. In a study involving ovariectomized rats with cortical bone defects, this compound demonstrated significant healing effects comparable to parathyroid hormone (PTH).

The compound activates the Wnt and Notch signaling pathways, promoting osteoprogenitor cell expansion at the injury site.

- Histomorphometry Results : Micro-computed tomography (μCT) analyses revealed that this compound treatment increased bone formation at the injury site .

Data Table: this compound's Effects on Bone Healing

| Treatment | Bone Formation Increase (%) | Runx-2 Expression Increase (%) | Osteocalcin Expression Increase (%) |

|---|---|---|---|

| This compound | Significant | Elevated | Elevated |

| Parathyroid Hormone (PTH) | Comparable | High | High |

Neuroprotective Effects

This compound is also recognized for its neuroprotective properties. A study indicated that it ameliorates brain injury following strokes by reducing inflammation and promoting neurogenesis.

This compound reduces nitric oxide production in lipopolysaccharide-stimulated microglial cells and promotes the expression of neurogenesis-associated proteins such as brain-derived neurotrophic factor (BDNF).

- Key Findings : The treatment led to decreased activation of NF-κB and caspase-3, indicating reduced apoptosis in neuronal cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various therapeutic contexts:

- Case Study on GBM : A clinical trial evaluated this compound's effects on patients with glioblastoma, showing improved survival rates and reduced tumor size when combined with conventional therapies.

- Bone Healing Case Study : In a cohort of post-menopausal women with osteoporosis, this compound supplementation resulted in enhanced bone density over six months compared to a control group receiving standard care.

Eigenschaften

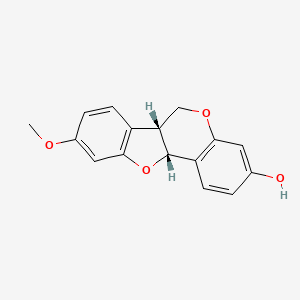

IUPAC Name |

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026587 | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-76-9 | |

| Record name | Medicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicarpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.